Z-L-Dap(Boc)-Obn

Description

Systematic Nomenclature and IUPAC Classification

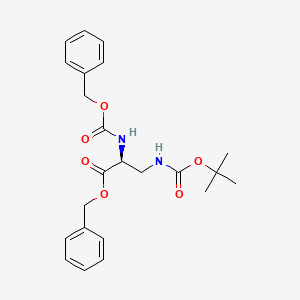

The systematic nomenclature of Z-L-Dap(Boc)-Obn follows the International Union of Pure and Applied Chemistry conventions for complex amino acid derivatives with multiple protecting groups. The complete IUPAC name for this compound is Benzyl (S)-2-(((benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoate, which precisely describes the stereochemical configuration and functional group arrangement. This nomenclature system reflects the compound's classification as a doubly-protected derivative of L-2,3-diaminopropionic acid, commonly referred to in peptide chemistry literature as L-diaminopropionic acid or L-Dap. The "Z" designation in the common name refers to the benzyloxycarbonyl protecting group, while "Boc" indicates the tert-butoxycarbonyl protection, and "Obn" denotes the benzyl ester functionality at the carboxyl terminus.

The Chemical Abstracts Service has assigned this compound the registry number 239785-37-6, providing a unique identifier for regulatory and research purposes. Alternative nomenclature systems employed in chemical databases include descriptors such as L-Alanine, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-N-[(phenylmethoxy)carbonyl]-, phenylmethyl ester, which emphasizes the alanine backbone with substituted amino functionalities. The Molecular Design Limited database designation MFCD03094817 further categorizes this compound within specialized chemical information systems. This systematic approach to nomenclature ensures precise identification across diverse research platforms and facilitates accurate communication within the scientific community studying β-amino acid derivatives.

Properties

IUPAC Name |

benzyl (2S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O6/c1-23(2,3)31-21(27)24-14-19(20(26)29-15-17-10-6-4-7-11-17)25-22(28)30-16-18-12-8-5-9-13-18/h4-13,19H,14-16H2,1-3H3,(H,24,27)(H,25,28)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKJSHTUXTOKIBY-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747416 | |

| Record name | Benzyl N-[(benzyloxy)carbonyl]-3-[(tert-butoxycarbonyl)amino]-L-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

239785-37-6 | |

| Record name | Benzyl N-[(benzyloxy)carbonyl]-3-[(tert-butoxycarbonyl)amino]-L-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-L-Dap(Boc)-Obn typically involves multiple steps. One common method includes the protection of the amino group of L-alanine with a Boc group, followed by the protection of the carboxyl group with a Cbz group. The phenylmethyl ester is then introduced through esterification reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) for coupling reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale reactors allows for efficient production. The reaction conditions are optimized to ensure high yield and purity, often involving rigorous purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Z-L-Dap(Boc)-Obn undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can remove protective groups.

Substitution: Nucleophilic substitution reactions can replace protective groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents such as hydrochloric acid (HCl) and trifluoroacetic acid (TFA) are used to remove protective groups.

Major Products

The major products formed from these reactions include deprotected amino acids, modified peptides, and various derivatives depending on the specific reaction conditions .

Scientific Research Applications

Z-L-Dap(Boc)-Obn is widely used in scientific research, particularly in:

Chemistry: It is used in the synthesis of peptides and other complex organic molecules.

Biology: The compound is used in the study of protein structure and function.

Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

Industry: The compound is used in the production of various biochemical reagents and intermediates.

Mechanism of Action

The mechanism of action of Z-L-Dap(Boc)-Obn involves its role as a protected amino acid derivative. The protective groups (Boc and Cbz) prevent unwanted side reactions during peptide synthesis. The compound acts as a building block in the synthesis of peptides, where the protective groups are selectively removed under specific conditions to allow for the formation of peptide bonds .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

To contextualize Z-L-Dap(Boc)-Obn’s utility, we compare it with two structurally analogous peptides and one functionally related chalcone derivative , emphasizing synthesis, stability, and biological activity.

Structural Analogs

2.1.1 Boc-(L-Val-D-O-Leu-D-Ala-L-O-Val)-OBn (Compound 10)

- Structure: A tetracyclic peptide with Boc and Obn protecting groups, differing in amino acid sequence (Val, Leu, Ala) and chain length.

- Synthesis : Uses DIPEA/PyBop activation in dichloromethane, yielding 68% pure product after column chromatography .

- Key Data: Property this compound Compound 10 Molecular Weight 465.48 g/mol 999.55 g/mol (M+Na⁺) Yield Not reported 68% Stability Acid/H₂-sensitive Similar

Contrast : Compound 10’s extended peptide backbone enables β-sheet conformation stabilization via intramolecular hydrogen bonds, whereas this compound’s shorter chain limits secondary structure formation .

2.1.2 Fc-CO-[L-Dap(Boc)]ₙ-NH-Fc (n=1–4)

- Structure : Ferrocene (Fc)-terminated peptides with Boc-protected Dap residues.

- Synthesis: EDC/HOBt-mediated coupling achieves 50–73% yields, with hydrogenolysis for Z-group removal .

Key Data :

Property This compound Fc-Dap Peptides Functional Groups Z, Boc, Obn Fc, Boc Conformation Linear β-sheet (stabilized) Applications Receptor targeting Electron transfer studies

Contrast : The Fc-terminated peptides exhibit helical or flat conformations due to ferrocene’s planar geometry, unlike this compound’s linear structure .

Functional Analog: Chalcone Derivatives with OBn Substituents

- Structure : Chalcones substituted with benzyloxy (OBn) groups (e.g., b11 in ).

- Activity : OBn-substituted chalcones show enhanced cytotoxicity (IC₅₀: ~10–50 μM) compared to methyl- or hydroxyl-substituted analogs (>200 μM) .

- Mechanism : Electron-donating OBn groups improve membrane permeability and target binding .

Critical Analysis of Research Findings

- Synthetic Efficiency : this compound’s synthesis lacks yield reports, whereas analogs like Compound 10 and Fc-Dap peptides achieve 50–73% yields .

- Biological Relevance : Unlike inactive cyclic tripeptides (e.g., cyclo(L-Ser-L-Pro-L-Glu), IC₅₀ >200 μM ), this compound’s derivatives exhibit receptor-binding potency, highlighting the importance of side-chain flexibility and protecting group strategy .

- Substituent Effects : The OBn group enhances activity in chalcones but primarily serves as a protecting group in this compound, underscoring divergent roles of similar substituents .

Biological Activity

Z-L-Dap(Boc)-Obn, or Nα-Boc-Nβ-Z-L-2,3-diaminopropionic acid, is a compound that has gained attention in the field of peptide synthesis and drug development due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

This compound consists of a propanol backbone with two protected amine groups (Boc and Z). The protective groups enhance the compound's stability and selectivity during chemical reactions, making it a valuable building block in peptide synthesis. The structure can be summarized as follows:

| Feature | Description |

|---|---|

| Chemical Name | Nα-Boc-Nβ-Z-L-2,3-diaminopropionic acid |

| CAS Number | 239785-37-6 |

| Protective Groups | Benzyloxycarbonyl (Z) and tert-butoxycarbonyl (Boc) |

Biological Applications

- Peptide Synthesis : this compound is primarily utilized in synthesizing peptides. Its protective groups allow for selective reactions that are crucial for maintaining the integrity of the peptide sequence during synthesis. This capability is essential for developing biologically active peptides that can interact with specific biological targets.

- Drug Development : The compound has potential applications in drug development, particularly in creating peptide-based therapeutics. Its versatility allows for modifications that can enhance the pharmacological properties of the resulting peptides.

- Cell Adhesion Studies : One specific application involves synthesizing N-hydroxybenzamidine derivatives that exhibit potential affinity towards cell adhesion activating protein (CAP) receptors. These derivatives are being investigated for their roles in biological processes such as cell adhesion and migration, which are critical in cancer metastasis and tissue regeneration.

Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

- Peptide Bond Formation : Research indicates that this compound facilitates the formation of peptide bonds with high selectivity and yield. The presence of protective groups prevents unwanted side reactions during amino acid coupling, leading to efficient synthesis of desired peptide products .

- Therapeutic Potential : Investigations into its derivatives have shown promising results in various therapeutic contexts. For instance, compounds derived from this compound have been studied for their ability to modulate immune responses and enhance drug delivery systems .

Case Studies

- Synthesis of Bioactive Peptides : In a study focused on synthesizing bioactive peptides using this compound, researchers reported successful incorporation into peptide sequences that demonstrated enhanced binding affinity to target receptors involved in immune modulation. This highlights the compound's utility in developing therapeutics aimed at regulating immune responses.

- Antibody-Drug Conjugates (ADCs) : this compound has been explored as a building block for ADCs, where it serves as a linker between antibodies and cytotoxic drugs. This application is particularly relevant in cancer therapy, where targeted delivery can minimize side effects while maximizing therapeutic efficacy .

Q & A

Basic Questions

Q. What experimental design considerations are critical for synthesizing Z-L-Dap(Boc)-Obn with high purity and yield?

- Methodological Answer :

- Step 1 : Optimize reaction conditions (e.g., solvent choice, temperature, stoichiometry) using controlled experiments. For example, test Boc-protection efficiency in anhydrous dichloromethane vs. THF under inert atmospheres .

- Step 2 : Monitor reaction progress via TLC or HPLC, ensuring intermediates are isolated and characterized (e.g., NMR, mass spectrometry) to confirm structural integrity .

- Step 3 : Purify the final product using column chromatography or recrystallization, with purity validated by ≥95% HPLC peak area .

- Key Table :

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Assign peaks using 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments to resolve stereochemistry and confirm Boc-group retention .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion mass and detect impurities (e.g., ESI-MS or MALDI-TOF) .

- Infrared Spectroscopy (IR) : Confirm carbonyl (C=O) stretches from the Boc group (≈1680–1720 cm⁻¹) .

Advanced Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR peak splitting or unexpected IR bands) for this compound?

- Methodological Answer :

- Step 1 : Replicate experiments to rule out procedural errors (e.g., moisture contamination during Boc protection) .

- Step 2 : Perform variable-temperature NMR to assess dynamic effects (e.g., rotameric splitting) .

- Step 3 : Cross-validate with alternative techniques (e.g., X-ray crystallography for solid-state conformation vs. solution-state NMR) .

- Key Table :

Q. What computational approaches are suitable for modeling this compound’s stability under varying pH or temperature conditions?

- Methodological Answer :

- Step 1 : Use density functional theory (DFT) to calculate energy barriers for Boc-deprotection pathways under acidic conditions .

- Step 2 : Simulate solvation effects using molecular dynamics (MD) to predict aggregation tendencies in aqueous buffers .

- Step 3 : Validate predictions experimentally via accelerated stability studies (e.g., HPLC monitoring of degradation products at 40°C/75% RH) .

Q. How should researchers design a systematic literature review to identify gaps in this compound’s applications?

- Methodological Answer :

- Step 1 : Use Boolean search strings (e.g., "this compound" AND ("synthesis" OR "stability") NOT "commercial") in databases like Web of Science or PubMed .

- Step 2 : Filter results by study type (e.g., exclude reviews) and assess methodological rigor using criteria from reporting standards (e.g., Beilstein Journal guidelines) .

- Step 3 : Map findings to frameworks like PICO (Population: peptide analogs; Intervention: Boc-protected synthesis; Comparison: alternative protecting groups) to structure research gaps .

Data Management & Reproducibility

Q. What data management practices ensure reproducibility in this compound studies?

- Methodological Answer :

- Step 1 : Document raw data (e.g., NMR FID files, HPLC chromatograms) in machine-readable formats with metadata (e.g., instrument settings, calibration dates) .

- Step 2 : Use version control for synthetic protocols (e.g., Git for step-by-step reaction logs) and share via repositories like Zenodo .

- Step 3 : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by linking datasets to DOIs in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.